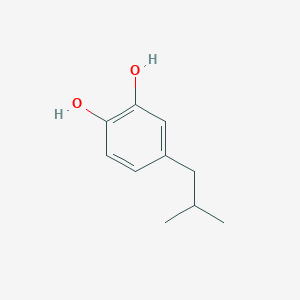

4-Isobutylcatechol

Description

Contextualizing 4-Isobutylcatechol as a Research Target

Initially, the scientific focus on this compound stemmed from its identification as a crucial metabolite in the biodegradation pathway of the widely used non-steroidal anti-inflammatory drug, ibuprofen (B1674241). The discovery that certain microorganisms can transform ibuprofen into this compound has opened up avenues for research into the bioremediation of pharmaceutical pollutants. This has positioned this compound as a key target for understanding the intricate mechanisms of microbial degradation of complex aromatic compounds.

Significance of this compound in Metabolic Studies and Environmental Chemistry

In the realm of metabolic studies, this compound is primarily significant as an intermediate in the catabolism of ibuprofen by specific bacterial strains, most notably Sphingomonas sp. strain Ibu-2. nih.gov The formation of this compound in this pathway represents a novel mechanism for the degradation of arylacetic acid derivatives, involving the removal of the acidic side chain prior to the cleavage of the aromatic ring. nih.gov This discovery has prompted further investigation into the enzymatic processes and genetic underpinnings of this metabolic route.

From an environmental chemistry perspective, the presence of ibuprofen in various water bodies is a growing concern. nih.gov The microbial transformation of ibuprofen to this compound is a critical step in its environmental fate. Therefore, studying the formation, persistence, and subsequent degradation of this compound is essential for assessing the environmental risk posed by ibuprofen and for developing effective bioremediation strategies. The persistence of organic pollutants is a significant environmental concern, as it can lead to long-term adverse effects and transport to remote environments. nih.gov

Overview of Major Research Domains Pertaining to this compound

The research concerning this compound is predominantly concentrated in the following domains:

Microbial Biodegradation: This is the most extensively studied area, focusing on the isolation and characterization of microorganisms capable of degrading ibuprofen and the elucidation of the metabolic pathways involved. The identification of the ipf gene cluster in Sphingomonas sp. strain Ibu-2, which is responsible for the conversion of ibuprofen to this compound, is a landmark achievement in this field.

Enzymology: Research in this domain investigates the specific enzymes responsible for the synthesis and subsequent breakdown of this compound. This includes the study of dioxygenases and thiolases that play a crucial role in the novel deacylation activity observed in ibuprofen degradation.

Environmental Science: This area of research focuses on the detection of this compound in environmental samples as a potential indicator of ibuprofen contamination and biodegradation. It also seeks to understand the environmental fate and potential ecotoxicity of this compound.

Analytical Chemistry: The development of sensitive and specific analytical methods for the detection and quantification of this compound in complex matrices such as culture supernatants and environmental samples is a critical aspect of the research. nih.govnih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) are instrumental in these studies. nih.gov

Detailed Research Findings

The metabolic pathway for the degradation of ibuprofen by Sphingomonas sp. strain Ibu-2 has been partially elucidated. The process is initiated by the conversion of ibuprofen to its coenzyme A (CoA) thioester. Subsequently, a series of enzymatic reactions, including the action of an aromatic dioxygenase, leads to the removal of the propionic acid side chain and the formation of this compound. nih.gov This catechol is then subject to meta-cleavage, a common strategy in the microbial degradation of aromatic compounds. nih.gov

The genetic basis for this unique metabolic capability has been traced to a cluster of genes, designated as ipf genes. These genes encode the various enzymes required for the transformation, including the large and small subunits of a dioxygenase, a thiolase, and a CoA ligase.

Below are interactive data tables summarizing key information about this compound and the enzymatic process of its formation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 4-(2-methylpropyl)benzene-1,2-diol |

| Synonyms | 4-isobutyl-1,2-benzenediol, Isobutylcatechol |

| CAS Number | 18372-41-3 |

Table 2: Key Enzymes and Genes in the Formation of this compound from Ibuprofen in Sphingomonas sp. strain Ibu-2

| Gene | Encoded Protein (Putative Function) | Role in Pathway |

| ipfA | Large subunit of aromatic dioxygenase | Ring oxidation |

| ipfB | Small subunit of aromatic dioxygenase | Ring oxidation |

| ipfD | Sterol carrier protein X (SCPx) thiolase | Cleavage of the acid side chain |

| ipfF | Aromatic CoA ligase | Activation of ibuprofen to its CoA ester |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6-7,11-12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFSBJHIZZZKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297831 | |

| Record name | 4-(2-Methylpropyl)-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18372-41-3 | |

| Record name | 4-(2-Methylpropyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18372-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylpropyl)-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic and Microbial Biotransformation Pathways of 4 Isobutylcatechol

Elucidation of 4-Isobutylcatechol Dioxygenase-Mediated Ring Cleavage Mechanisms

The critical step in the catabolism of this compound is the oxidative cleavage of its aromatic ring, a reaction catalyzed by dioxygenase enzymes. These enzymes are essential for breaking down the stable aromatic structure into more manageable aliphatic compounds.

The enzyme this compound-2,3-dioxygenase, often designated as IpfL, plays a central role in the biotransformation of this compound frontiersin.org. This enzyme belongs to the family of extradiol dioxygenases, which cleave the aromatic ring adjacent to the vicinal diol groups, a process also known as meta-cleavage researchgate.netjmb.or.krfrontiersin.org. Extradiol dioxygenases require a ferrous ion (Fe²⁺) in their active site for catalytic activity researchgate.net.

Following the formation of this compound, IpfL catalyzes its extradiolic cleavage, initiating the breakdown of the aromatic ring frontiersin.orgnih.gov. This reaction yields aliphatic intermediates that are further processed by other enzymes. Downstream enzymes involved in the metabolism of the ring-cleavage products include dehydrogenases, tautomerases, decarboxylases, hydratases, and acyl-CoA dehydrogenases, which collectively facilitate the conversion of the aromatic breakdown products into central metabolic intermediates frontiersin.org. For instance, a dehydrogenase is often associated with the initial ring-cleavage product to facilitate further metabolism frontiersin.orgnih.gov.

Dioxygenases involved in catechol degradation exhibit varying kinetic properties and substrate specificities. While specific kinetic data for IpfL are not extensively detailed in the provided search results, studies on related catechol 2,3-dioxygenases offer insights into their typical biochemical characteristics. For example, a catechol 2,3-dioxygenase from Planococcus sp. strain S5 showed a Km of 42.70 µM and a Vmax of 329.96 mU, with notable activity towards 4-methylcatechol (B155104) and 4-chlorocatechol (B124253) bibliotekanauki.pl. Another study reported a Km of 0.17 μM and Vmax of 106.68 mU for an immobilized catechol 2,3-dioxygenase from Stenotrophomonas maltophilia KB2 pjoes.com. The catalytic mechanism of extradiol dioxygenases involves the insertion of two oxygen atoms into the aromatic ring, leading to its cleavage and the formation of a semialdehyde derivative researchgate.netfrontiersin.org.

Table 1: Representative Kinetic Parameters and Substrate Specificities of Catechol 2,3-Dioxygenases

| Enzyme / Organism | Substrate Tested | Km (µM) | Vmax (mU) / kcat (s⁻¹) | Relative Activity (vs. Catechol) | Reference |

| Catechol 2,3-dioxygenase / Planococcus sp. S5 | Catechol | 42.70 | 329.96 mU | 100% | bibliotekanauki.pl |

| 3-methylcatechol (B131232) | - | - | 13.67% | bibliotekanauki.pl | |

| 4-methylcatechol | - | - | 106.33% | bibliotekanauki.pl | |

| 4-chlorocatechol | - | - | 203.80% | bibliotekanauki.pl | |

| Immobilized C23O / S. maltophilia KB2 | Catechol | 0.17 | 106.68 mU | - | pjoes.com |

| Catechol 2,3-dioxygenase / Pseudomonas stutzeri GOM2 | Catechol | 13.2 | 16.13 s⁻¹ | - | frontiersin.org |

Note: Values for Vmax and kcat are presented where available. Specificity data are indicative and may vary based on experimental conditions.

Identification of this compound Metabolic Intermediates

Following the extradiol cleavage of this compound, a series of aliphatic intermediates are generated, which are then processed to enter central metabolic pathways.

The ring cleavage of this compound by enzymes like IpfL results in the formation of various oxygenated aliphatic compounds. Key intermediates identified in these pathways include:

2-hydroxy-5-isobutylhexa-2,4-dienoic acid: This is one of the initial products formed after the ring cleavage and subsequent enzymatic modifications nih.gov.

5-formyl-2-hydroxy-7-methylocta-2,4-dienoic acid: This aldehyde-containing dicarboxylic acid is another significant intermediate observed in the degradation pathway researchgate.netnih.gov.

5-isobutyl-2-hydroxymuconate semialdehyde: This semialdehyde represents an early product of the ring cleavage reaction mdpi.com.

5-isobutyl-2-oxymuconate: This compound is formed from the semialdehyde through further enzymatic processing, such as dehydrogenation mdpi.com.

These intermediates are sequentially modified by various enzymes, ultimately leading to molecules that can be assimilated into the tricarboxylic acid (TCA) cycle or other central metabolic routes frontiersin.org.

Table 2: Identified Metabolic Intermediates in this compound Degradation

| Intermediate | Description | Pathway Step | Reference |

| This compound | Catecholic precursor | Ring cleavage substrate | frontiersin.orgnih.gov |

| 2-hydroxy-5-isobutylhexa-2,4-dienoic acid | Hydroxylated aliphatic dicarboxylic acid | Post-ring cleavage product | nih.gov |

| 5-formyl-2-hydroxy-7-methylocta-2,4-dienoic acid | Formylated aliphatic dicarboxylic acid | Further metabolized intermediate | researchgate.netnih.gov |

| 5-isobutyl-2-hydroxymuconate semialdehyde | Aliphatic semialdehyde | Initial ring cleavage product | mdpi.com |

| 5-isobutyl-2-oxymuconate | Oxidized aliphatic intermediate | Derived from semialdehyde | mdpi.com |

Genetic Basis of this compound Catabolism in Microorganisms

The enzymatic machinery responsible for this compound degradation is encoded within specific gene clusters in the genomes of microorganisms capable of its metabolism.

The catabolism of ibuprofen (B1674241), which generates this compound as an intermediate, is often mediated by the ipf gene cluster found in bacteria such as Rhizorhabdus wittichii MPO218 and Sphingopyxis granuli RW412 frontiersin.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netiaea.orgacs.orgasm.org. This gene cluster is typically located on plasmids, such as pIBU218, and contains genes encoding enzymes for both the initial steps of ibuprofen metabolism and the subsequent degradation of this compound nih.goviaea.orgresearchgate.net.

The ipf cluster includes genes such as ipfL, which encodes the this compound-2,3-dioxygenase responsible for the extradiol cleavage of the aromatic ring frontiersin.org. Other genes within the cluster, including ipfM (hydroxymuconic semialdehyde dehydrogenase), ipfP (tautomerase), ipfO (decarboxylase), ipfN and ipfS (hydratases), ipfQ (aldehyde dehydrogenase), and ipfT (acyl-CoA dehydrogenase), are involved in the downstream processing of the ring-cleavage products frontiersin.org. The organization of these ipf genes, often found in clusters and sometimes associated with insertion elements like IS6100, suggests acquisition via horizontal gene transfer, contributing to the spread of these catabolic capabilities among microbial populations frontiersin.orgnih.gov.

Table 3: Key Genes in the ipf Cluster Involved in this compound Metabolism

| Gene | Putative Function | Role in Pathway | Reference |

| ipfL | This compound-2,3-dioxygenase (Catechol 2,3-dioxygenase) | Catalyzes the extradiol cleavage of this compound. | frontiersin.org |

| ipfM | Hydroxymuconic semialdehyde dehydrogenase | Further metabolizes semialdehyde intermediates. | frontiersin.org |

| ipfP | Tautomerase | Involved in the isomerization of intermediates. | frontiersin.org |

| ipfO | Decarboxylase | Catalyzes the removal of a carboxyl group from intermediates. | frontiersin.org |

| ipfN | Hydratase | Adds water across a double bond in intermediates. | frontiersin.org |

| ipfS | Hydratase | Adds water across a double bond in intermediates. | frontiersin.org |

| ipfQ | Aldehyde dehydrogenase | Oxidizes aldehyde groups in intermediates. | frontiersin.org |

| ipfT | Acyl-CoA dehydrogenase | Involved in the oxidation of acyl-CoA intermediates. | frontiersin.org |

Compound List:

this compound

Ibuprofen (IBU)

Propionyl-CoA

2-hydroxy-5-isobutylhexa-2,4-dienoic acid

5-formyl-2-hydroxy-7-methylocta-2,4-dienoic acid

5-isobutyl-2-hydroxymuconate semialdehyde

5-isobutyl-2-oxymuconate

Catechol

3-methylcatechol

4-methylcatechol

4-chlorocatechol

Protocatechuate (PCA)

3-hydroxy-cis,cis-muconic acid

2-hydroxyquinol

1,4-hydroquinone

Ibuprofen-CoA

Ibuprofenol

2-(4-hydroxyphenyl)propionic acid

this compound-CoA

Plasmid-Mediated Gene Transfer and Evolutionary Aspects of this compound Degradative Capacity

The microbial degradation of ibuprofen, which yields this compound as an intermediate, is often mediated by a set of genes collectively known as the ipf genes. These genes are frequently organized in clusters and are notably associated with mobile genetic elements, such as insertion sequences (ISs) ( nih.gov, researchgate.net, nih.gov, ugr.es, researchgate.net). This association is a strong indicator of their acquisition and dissemination through horizontal gene transfer (HGT).

Research has identified that the ipf gene clusters, responsible for the initial stages of ibuprofen metabolism leading to this compound, are often located on plasmids. A prominent example is the megaplasmid pIBU218 found in Rhizorhabdus wittichii MPO218, which carries these crucial genes ( nih.gov, researchgate.net, researchgate.net, csic.es). These plasmids are often conjugative, enabling the transfer of the ibuprofen degradation capability to other bacterial strains, thereby facilitating the spread of this metabolic trait within microbial populations ( nih.gov, researchgate.net, csic.es). The presence of IS elements flanking these gene clusters further supports their mobility and integration into different genomic contexts, a hallmark of HGT-driven evolution ( nih.gov, nih.gov, ugr.es, researchgate.net).

The evolutionary significance of plasmid-mediated gene transfer in the context of xenobiotic degradation is substantial. It allows microbial communities to rapidly adapt to the presence of novel pollutants like ibuprofen. Genomic rearrangements and species shifts within microbial consortia, often facilitated by plasmids and transposable elements, occur efficiently under selective pressures. This dynamic process leads to variations in gene expression and metabolic capabilities, representing a significant adaptive strategy for microorganisms in pollutant-rich environments ( nih.gov, oup.com, frontiersin.org). The evolution of metabolic pathways for compounds like this compound reflects the remarkable plasticity of microbial genomes and their capacity to acquire new functionalities through HGT, enabling them to utilize or transform previously unencountered substances ( nih.gov, researchgate.net).

Co-metabolic Degradation Research of this compound in Complex Microbial Systems

Co-metabolism describes a process where the degradation of a secondary compound is dependent on the presence of a primary growth substrate. This occurs when an enzyme, produced by a microorganism for its primary metabolic needs, also fortuitously catalyzes the breakdown of another compound, even if that compound does not support the organism's growth ( researchgate.net, eeer.org, wikipedia.org). While direct research specifically detailing the co-metabolism of this compound is limited, the broader principles apply to its fate within microbial ecosystems. This compound is an intermediate, and its subsequent degradation can be influenced by the metabolic activities of other microbes or the presence of other substrates in a complex environment.

Complex microbial systems, such as bacterial consortia, are increasingly recognized for their superior ability to degrade recalcitrant compounds compared to single strains ( nih.gov, oup.com, researchgate.net, nih.gov, pjoes.com, frontiersin.org). These communities benefit from synergistic interactions, complementary metabolic pathways, and enhanced resilience to toxic compounds and environmental fluctuations ( nih.gov, oup.com, researchgate.net, nih.gov, pjoes.com). Studies on ibuprofen degradation have demonstrated the effectiveness of microbial consortia, where the ipf genes, leading to this compound formation, are mobilized within the community ( nih.gov, oup.com).

In such complex systems, the degradation of ibuprofen and its intermediates like this compound can occur through various mechanisms, including co-metabolism. For instance, in the degradation of phenol (B47542), a related aromatic compound, co-metabolism has been observed where the presence of one substrate (e.g., phenol) induces enzymes that can also degrade another compound (e.g., naphthol), even if the latter does not directly support growth ( eeer.org, wikipedia.org). Similarly, the metabolic activities within a consortium could facilitate the breakdown of this compound, either directly or indirectly, by providing necessary co-substrates or enzymes. The efficiency of these consortia is often quantified by their growth rates and degradation capacities, as illustrated by studies on ibuprofen-degrading communities.

Table 1: Microbial Consortium Growth Rates on Ibuprofen

| Consortium ID | Doubling Time (h⁻¹) |

| MPO984 | 6.75 |

| MPO977 | 80.78 |

| 34ibu | 36.43 |

| 38ibu | 28.47 |

| Data sourced from nih.gov |

Table 2: Co-metabolism of Naphthol in the Presence of Phenol

| Substrate | Initial Concentration (mg/L) | Degraded in 7 days (mg/L) |

| Phenol | 676.16 | 676.16 |

| Naphthol (alone) | 53.19 | 0 |

| Naphthol (w/Phenol) | 53.19 | 33.61 |

| Illustrative example of co-metabolism, data from eeer.org |

The enzymes involved in the breakdown of catechol derivatives, such as this compound, are crucial. For example, catechol 2,3-dioxygenase, an enzyme that cleaves aromatic rings, exhibits varying activities towards different catechol compounds.

Table 3: Relative Meta-Cleavage Activity of Catechol 2,3-Dioxygenase

| Substrate | Relative Meta-Cleavage Activity (%) |

| Catechol | 100 |

| 3-Methylcatechol | 13.67 |

| 4-Methylcatechol | 106.33 |

| 4-Chlorocatechol | 203.80 |

| Data sourced from bibliotekanauki.pl |

The kinetic parameters for such enzymes are also vital for understanding degradation rates. For a catechol 2,3-dioxygenase from Planococcus sp. strain S5, the Michaelis constant (Km) was reported as 42.70 µM, and the maximum velocity (Vmax) was 329.96 mU ( bibliotekanauki.pl). These enzymatic properties are fundamental to the efficiency of the lower pathway of this compound degradation.

The study of microbial consortia and co-metabolic processes provides essential insights into how compounds like this compound are managed in the environment, highlighting the adaptive evolution and metabolic cooperation that characterize microbial ecosystems.

Environmental Fate and Bioremediation Research Pertaining to 4 Isobutylcatechol

Microbial Ecology and Community Dynamics in 4-Isobutylcatechol Degradation

The biodegradation of this compound is intrinsically linked to the microbial breakdown of its parent compound, 4-isobutylphenol (B1593399). The initial step in the aerobic degradation of 4-alkylphenols by bacteria is typically the hydroxylation of the aromatic ring to form the corresponding 4-alkylcatechol. microbiologyresearch.orgnih.govbiorxiv.orgresearchgate.net Therefore, microorganisms capable of utilizing 4-isobutylphenol as a carbon source are also equipped to process this compound.

While specific studies isolating microorganisms solely on this compound are not prominent, extensive research has identified numerous bacterial strains that degrade structurally similar 4-alkylphenols, with 4-alkylcatechols confirmed as key intermediates. These isolates provide a strong model for understanding this compound metabolism. Genera such as Pseudomonas, Rhodococcus, and Sphingomonas are frequently implicated. microbiologyresearch.orgnih.govresearchgate.netresearchgate.net

Pseudomonas species: Strains of Pseudomonas are well-documented for their ability to degrade a variety of phenolic compounds. Pseudomonas sp. strain KL28, for example, can utilize a range of 4-n-alkylphenols with side chains from C1 to C5. microbiologyresearch.orgscilit.com Its metabolic pathway involves a multicomponent phenol (B47542) hydroxylase to convert the alkylphenol to an alkylcatechol, followed by ring cleavage via a catechol 2,3-dioxygenase. microbiologyresearch.orgscilit.com Similarly, Pseudomonas sp. strain MS-1 was isolated for its ability to degrade 2-sec-butylphenol, indicating the genus's versatility in handling branched alkylphenols. researchgate.net

Rhodococcus species: Members of the genus Rhodococcus are known for their robust metabolic capabilities against xenobiotic compounds. Rhodococcus rhodochrous EP4 was isolated on 4-ethylphenol (B45693) and was shown to degrade it via the meta-cleavage of the intermediate, 4-ethylcatechol (B135975). nih.govbiorxiv.orgresearchgate.net This pathway is initiated by a specific two-component alkylphenol hydroxylase. nih.govbiorxiv.org Genomic and transcriptomic analyses confirm that in rhodococci, 4-alkylphenols are catabolized exclusively through a meta-cleavage pathway, distinct from the ortho-cleavage pathway used for unsubstituted phenol. nih.govresearchgate.net

Sphingomonas species: Sphingomonads are frequently identified as degraders of long-chain and branched alkylphenols. researchgate.net A strain identified as Sphingomonas sp. TTNP3 was isolated for its ability to degrade branched nonylphenol. asm.org The degradation of these complex alkylphenols by sphingomonads often proceeds through unique pathways, such as ipso-substitution, where the alkyl group is attacked and detached before the aromatic ring is processed. researchgate.netcore.ac.uk This mechanism highlights the diverse strategies bacteria employ to metabolize substituted phenols and their catechol derivatives.

| Bacterial Strain | Substrate(s) | Key Metabolic Intermediate | Reference |

|---|---|---|---|

| Pseudomonas sp. KL28 | 4-n-alkylphenols (C1-C5) | 4-n-Alkylcatechols | microbiologyresearch.orgscilit.com |

| Rhodococcus rhodochrous EP4 | 4-Ethylphenol, 4-Propylphenol | 4-Ethylcatechol | nih.govbiorxiv.org |

| Pseudomonas sp. MS-1 | 2-sec-Butylphenol | 3-sec-Butylcatechol | researchgate.net |

| Sphingomonas sp. TTNP3 | Branched Nonylphenol | Not specified, unique ipso-hydroxylation pathway | asm.org |

The complete mineralization of complex organic pollutants in the environment is often accomplished by microbial consortia rather than single strains. frontiersin.orgmdpi.com Microbial consortia offer advantages such as metabolic complementarity, where different species perform sequential steps in a degradation pathway. mdpi.com For a compound like 4-isobutylphenol, one species might excel at the initial hydroxylation to this compound, while another may be more efficient at the subsequent ring cleavage and metabolism of the resulting aliphatic acids.

Synergistic interactions within a consortium can enhance degradation efficiency and stability. nih.gov For instance, one microorganism can utilize intermediates produced by another, preventing the accumulation of potentially toxic metabolites. mdpi.com In the context of this compound, which results from the breakdown of 4-isobutylphenol, a consortium could consist of primary degraders that produce the catechol and secondary degraders that specialize in metabolizing catechols and their ring-fission products. This division of labor makes the community more resilient and adaptable to fluctuating environmental conditions. frontiersin.org Studies on nonylphenol ethoxylates have shown that microbial synergies are crucial for the simultaneous biodegradation of both the ethoxy and alkyl chains of the molecule, highlighting the importance of community-level interactions. nih.gov

Bioremediation Strategies for Environmental Contaminants Yielding this compound

Bioremediation efforts targeting this compound focus on its primary environmental precursor, 4-isobutylphenol. By treating contamination from the parent compound, the formation and accumulation of the catechol intermediate are inherently managed. Strategies often involve enhancing the capabilities of indigenous microbial populations or introducing specialized microbes to the contaminated site.

Bioaugmentation and biostimulation are two common in-situ and ex-situ bioremediation techniques. mdpi.com

Biostimulation involves modifying the environment to stimulate existing bacteria capable of remediation. This typically includes the addition of nutrients (like nitrogen and phosphorus), electron acceptors (like oxygen), and optimizing conditions such as pH and moisture to enhance the growth and activity of native alkylphenol-degrading microorganisms. mdpi.com

Bioaugmentation is the introduction of non-native microorganisms with specific degradation capabilities to a contaminated site. mdpi.com For soil or water contaminated with 4-isobutylphenol, this could involve inoculating with well-characterized strains like Pseudomonas sp. JS150, which is effective against phenols, or specific alkylphenol-degrading Rhodococcus species. mdpi.comnih.gov This approach is particularly useful when the indigenous microbial population lacks the necessary metabolic pathways or when contamination levels are too high for the native community to handle effectively.

Combining both strategies often yields the best results. For example, in the treatment of crude oil-contaminated soil, the combined application of a microbial inoculum (bioaugmentation) and nutrients (biostimulation) resulted in significantly higher total petroleum hydrocarbon removal compared to either strategy applied alone. mdpi.com A similar synergistic effect would be expected for the remediation of 4-isobutylphenol.

Advances in genetic and metabolic engineering offer pathways to create microbial systems with enhanced degradation capabilities for specific pollutants. For this compound, this research focuses on the key enzymes in the degradation pathway: phenol hydroxylases and catechol dioxygenases.

The first step, converting the precursor 4-isobutylphenol to this compound, is catalyzed by a phenol hydroxylase. sci-hub.se The subsequent and critical step is the aromatic ring cleavage of this compound, which is performed by catechol dioxygenases. There are two main types:

Catechol 1,2-dioxygenases (Intradiol): Cleave the bond between the hydroxylated carbons.

Catechol 2,3-dioxygenases (Extradiol): Cleave the bond adjacent to the hydroxylated carbons, typically leading to a meta-cleavage pathway. wikipedia.org

Research has shown that catechol 2,3-dioxygenases are often involved in alkylphenol degradation. microbiologyresearch.orgnih.gov For example, the enzyme BupB from Pseudomonas putida MT4, a catechol 2,3-dioxygenase, exhibits broad substrate specificity for various 4-n-alkylcatechols. nih.gov However, the presence of an alkyl group, particularly at the C4 position, can sometimes act as a suicide inhibitor for these enzymes. nih.gov Engineering efforts aim to modify the active site of these enzymes to improve their stability and catalytic efficiency towards substituted catechols like this compound, thereby preventing the accumulation of this intermediate and ensuring its complete mineralization. nih.govbohrium.com

| Substrate | Relative Meta-Cleavage Activity (%) |

|---|---|

| Catechol | 100 |

| 3-Methylcatechol (B131232) | 33 |

| 4-Methylcatechol (B155104) | 572 |

| 4-n-Butylcatechol | 185 |

| 4-n-Hexylcatechol | 53 |

| 4-n-Heptylcatechol | 45 |

| 4-n-Nonylcatechol | 10 |

| 4-tert-Butylcatechol | 0 |

Photodegradation and Abiotic Transformation Pathways of this compound in Aquatic Systems

In addition to microbial processes, abiotic factors can contribute to the transformation of this compound in aquatic environments. Photodegradation (reactions induced by sunlight) and chemical oxidation are significant pathways.

Studies on the parent compound, 4-tert-octylphenol, show that it can be photodegraded in the presence of Fe(III) under UV irradiation, with 4-tert-octylcatechol identified as a primary photooxidation product. nih.gov This indicates that sunlight can facilitate the conversion of alkylphenols to alkylcatechols in surface waters.

Once formed, the fate of this compound is influenced by factors like pH, dissolved oxygen, and the presence of reactive species. Research on unsubstituted catechol shows that it undergoes autoxidation in aerated, alkaline water, leading to the formation of colored polymerization products. nih.gov This reaction rate is proportional to pH and dissolved oxygen concentration. nih.gov Furthermore, catechols react rapidly with nitrate (B79036) radicals (NO₃•), a key oxidant in the atmosphere at night, at the air-water interface. nih.gov This reaction leads to the formation of nitrocatechols, which are components of atmospheric brown carbon. nih.gov While these studies focus on catechol, the isobutyl group on this compound would likely influence the reaction rates and products, but the fundamental pathways of oxidation and polymerization are expected to be similar.

Assessment of Environmental Persistence and Turnover Rates of this compound

The environmental persistence of a chemical compound refers to the length of time it remains in a particular environment before being broken down or removed. This is often quantified by its half-life, the time it takes for 50% of the compound to dissipate. The turnover rate, conversely, describes the rate at which the compound is removed from an environmental compartment, whether through degradation, uptake by organisms, or physical transport.

Factors Influencing the Environmental Fate of Substituted Catechols

The environmental persistence of catechols, including this compound, is influenced by a variety of biotic and abiotic factors:

Biodegradation: Microbial degradation is a primary pathway for the breakdown of phenolic compounds in the environment. academicjournals.orggov.bc.ca The rate of biodegradation is dependent on the presence and acclimatization of microbial populations capable of metabolizing these compounds. researchgate.net The structure of the substituent group on the catechol ring can significantly impact the rate of microbial degradation. nih.gov

Temperature and pH: Environmental conditions such as temperature and pH play a crucial role in the activity of microbial enzymes responsible for degradation. nih.gov For instance, the optimal temperature for the activity of catechol 2,3-dioxygenase, an enzyme involved in the degradation of catechols, has been observed to be in the range of 30°C to 50°C. nih.gov

Abiotic Degradation: Processes such as oxidation can contribute to the transformation of catechols in the environment. uky.edunih.gov In the atmosphere, vapor-phase catechol is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.8 hours. nih.gov

Sorption: The tendency of a chemical to adsorb to soil and sediment can affect its mobility and availability for degradation. gov.bc.ca

Inferred Persistence and Turnover of this compound

Based on the available information for structurally related compounds, this compound is expected to be susceptible to environmental degradation. The isobutyl group is an alkyl substituent, and alkylphenols are known to be biodegradable. researchgate.net The presence of the catechol functional group suggests that it can be a substrate for various microbial dioxygenase enzymes that initiate the cleavage of the aromatic ring, a key step in the degradation of aromatic compounds.

The environmental half-life of phenols is generally short, often measured in days under aerobic conditions. gov.bc.ca For example, the half-life of the parent compound, catechol, is estimated to be around 2.8 hours in the atmosphere, while in soil, its biodegradation can range from 24% to 50% over six months. nih.gov In water, catechol is considered to be readily biodegradable. nih.gov

The tables below provide a comparative overview of the degradation and persistence of catechol and related phenolic compounds, which can serve as a proxy for estimating the environmental fate of this compound.

Table 1: Environmental Fate of Catechol

| Environmental Compartment | Process | Half-life / Degradation Rate | Reference |

| Atmosphere | Reaction with Hydroxyl Radicals | 2.8 hours (estimated) | nih.gov |

| Soil | Biodegradation | 24% - 50% degradation in 6 months | nih.gov |

| Water | Biodegradation | Readily biodegradable (83% of ThOD in 2 weeks) | nih.gov |

Table 2: Factors Affecting Degradation of Phenolic Compounds

| Factor | Effect on Degradation | Details | Reference |

| Microbial Acclimatization | Increased Rate | Prior exposure of microbial communities to phenols leads to faster degradation. | researchgate.net |

| Alkyl Substituent | Can be Inhibitory | Ethylphenols were found to be more inhibitory to phenol degradation than cresols in anaerobic cultures. | nih.gov |

| Temperature | Optimal Range | Catechol 2,3-dioxygenase activity is optimal between 30°C and 50°C. | nih.gov |

| pH | Optimal Range | The activity of catechol 2,3-dioxygenase is also pH-dependent. | nih.gov |

Advanced Analytical Methodologies for Research on 4 Isobutylcatechol

Chromatographic Techniques for Separation and Detection of 4-Isobutylcatechol in Biological and Environmental Samples

Chromatography is a fundamental technique for separating this compound from complex mixtures, such as biological fluids or environmental extracts, prior to its detection. nih.gov The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analyte and its derivatives.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and profiling metabolites of this compound. Due to the polar nature of the two hydroxyl groups, which makes the compound non-volatile, a derivatization step is essential before GC analysis. koreascience.krmdpi.com Silylation is a common derivatization technique where active hydrogens on the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analyte. koreascience.krsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net

Once derivatized, the compound can be separated on a non-polar capillary column (e.g., DB-5ms) and detected by a mass spectrometer. The mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," which serves as a chemical fingerprint for identification. For the TMS derivative of this compound, the fragmentation pattern in Electron Ionization (EI) mode would be predicted based on established principles. The molecular ion (M•+) would be observed, and key fragments would arise from characteristic cleavages. Alpha-cleavage next to the oxygen atoms and benzylic cleavage at the isobutyl group are expected to be prominent fragmentation pathways. The loss of a methyl group (M-15) from the isobutyl chain or the TMS group is a common fragmentation. A significant peak would likely correspond to the tropylium (B1234903) ion or related aromatic structures. whitman.educhemguide.co.uklibretexts.orgmsu.edu

Table 1: Predicted Key Mass Fragments for Derivatized this compound in GC-MS Analysis

| Fragment Type | Predicted m/z Value | Description of Neutral Loss/Fragment Structure |

|---|---|---|

| Molecular Ion [M]•+ | (Calculated based on TMS derivative) | The intact, ionized molecule after derivatization. |

| [M-15]+ | M - 15 | Loss of a methyl radical (•CH₃) from the isobutyl group or TMS group. |

| [M-43]+ | M - 43 | Loss of a propyl radical (•C₃H₇) via cleavage of the isobutyl group. |

| Benzylic Cleavage | (Variable) | Formation of a stable benzylic cation. |

Note: The exact m/z values depend on the specific derivatization agent used. The table presents a conceptual framework for metabolite identification.

Liquid chromatography-mass spectrometry (LC-MS), particularly when used with a tandem mass spectrometer (MS/MS), is the preferred method for the quantitative analysis of this compound in biological and environmental samples. rsc.orgelgalabwater.com This technique offers high sensitivity and selectivity and does not require derivatization, allowing for a more direct analysis of the compound. nih.govdphen1.comresearchgate.net

Separation is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govlibretexts.org A C18 column is commonly employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.gov

Detection by tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. youtube.com In this mode, the first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented. A second quadrupole selects a specific product ion for detection. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other compounds in the matrix. rsc.org

Table 2: Representative LC-MS/MS Parameters for Quantitative Analysis of 4-Alkyl-Substituted Phenols

| Parameter | Typical Conditions/Values |

|---|---|

| Chromatographic Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ for this compound |

| Product Ion (Q3) | Specific fragment ion resulting from CID |

Note: This table is based on typical methods for related alkylphenolic compounds and serves as a guide for the analysis of this compound. dphen1.com

Spectroscopic Characterization of this compound and its Derivatives in Research Contexts

Spectroscopic methods are indispensable for the structural confirmation and monitoring of this compound. These techniques provide detailed information about the molecule's chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. researchgate.net Through various NMR experiments, the precise connectivity of atoms and the spatial relationships between them can be determined.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons, the hydroxyl protons, and the protons of the isobutyl group (CH₂, CH, and CH₃). The splitting patterns (e.g., doublet, triplet) and coupling constants (J-values) would confirm the connectivity within the isobutyl chain and on the aromatic ring. chemistrysteps.comdu.edu

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Signals would be observed for the aromatic carbons (including the two bearing hydroxyl groups) and the carbons of the isobutyl side chain. mendeley.comrsc.org

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, confirming the complete molecular structure. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~6.6 - 6.9 | ~115 - 120 |

| Aromatic C-OH | - | ~140 - 145 |

| Aromatic C-isobutyl | - | ~130 - 135 |

| Ar-CH₂ | ~2.4 | ~38 - 42 |

| CH(CH₃)₂ | ~1.8 | ~28 - 32 |

| CH(CH₃)₂ | ~0.9 | ~21 - 24 |

Note: These are estimated values based on analogous substituted catechol and isobutylbenzene (B155976) structures. Actual values may vary depending on the solvent and other experimental conditions. pdx.eduillinois.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are useful for monitoring the presence of this compound and observing chemical transformations.

IR Spectroscopy: This technique identifies the functional groups within a molecule based on their characteristic vibrations. The IR spectrum of this compound would show a strong, broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C=C stretching vibrations would appear in the 1500-1600 cm⁻¹ region, and C-O stretching would be observed around 1250 cm⁻¹. mdpi.com

UV-Vis Spectroscopy: This method provides information about conjugated systems. The catechol ring is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound in a solvent like methanol or ethanol (B145695) would be expected to show absorption maxima (λmax) characteristic of the catechol structure, typically in the range of 275-285 nm. mdpi.commdpi.comscholarsresearchlibrary.com Changes in this spectrum, such as a shift in λmax, can be used to monitor reactions involving the aromatic ring, like oxidation. mdpi.com

Table 4: Key Spectroscopic Data for Functional Group Identification of this compound

| Spectroscopic Technique | Characteristic Feature | Typical Wavenumber (IR) / Wavelength (UV-Vis) |

|---|---|---|

| Infrared (IR) | O-H Stretch (phenolic) | 3300 - 3500 cm⁻¹ (broad) |

| Infrared (IR) | Aromatic C=C Stretch | 1500 - 1600 cm⁻¹ |

| Infrared (IR) | C-O Stretch | ~1250 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | π→π* transition | ~280 nm |

Method Development and Validation for Trace Analysis of this compound in Complex Matrices

Developing a reliable analytical method for trace levels of this compound, especially in complex matrices like sediment, water, or plasma, requires careful optimization and rigorous validation. nih.govresearchgate.netresearchgate.net The goal is to ensure the method is "fit for purpose," providing accurate and precise data. rsc.org

Method development involves optimizing several stages:

Sample Preparation: This is a critical step to isolate this compound from interfering matrix components. researchgate.net Techniques like solid-phase extraction (SPE) are commonly used for water samples, while ultrasound-assisted extraction may be employed for solid samples like sediment. nih.gov

Chromatographic Separation: Parameters such as the column, mobile phase composition, gradient, and flow rate are optimized to achieve good peak shape and separation from other compounds. sigmaaldrich.commolnar-institute.com

Mass Spectrometric Detection: Ionization source parameters and collision energies are tuned to maximize the signal for the specific precursor-product ion transition of this compound.

Once developed, the method must be validated according to established guidelines to demonstrate its performance. Key validation parameters include: researchgate.net

Selectivity/Specificity: The ability to measure the analyte without interference from other components in the sample.

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among individual measurements, evaluated at different levels (repeatability and intermediate precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Table 5: Typical Validation Parameters for an LC-MS/MS Method for Trace Analysis of Alkylphenols in Environmental Water

| Validation Parameter | Typical Acceptance Criteria/Results |

|---|---|

| Linearity (R²) | > 0.99 |

| Range | e.g., 0.5 - 100 ng/L |

| Accuracy (Recovery) | 80 - 120% |

| Precision (RSD) | < 15% |

| Limit of Detection (LOD) | e.g., 0.01 - 0.3 µg/L |

| Limit of Quantification (LOQ) | e.g., 0.08 - 1.8 µg/L |

Data in this table are representative of validated methods for trace analysis of related alkylphenolic compounds in complex environmental matrices. researchgate.net

Isotopic Labeling Techniques for Tracing this compound Metabolic Fates

Isotopic labeling is a powerful technique utilized to trace the metabolic journey of a molecule through a biological system. wikipedia.org This methodology involves the incorporation of stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into the chemical structure of this compound. chemicalsknowledgehub.com By replacing specific atoms with their heavier, non-radioactive counterparts, researchers can track the compound and its subsequent metabolites through various analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov This approach provides invaluable insights into the biotransformation pathways, reaction kinetics, and ultimate fate of this compound within a living organism or cellular model. nih.govnih.gov

The fundamental principle behind isotopic labeling lies in the ability to distinguish the labeled compound and its metabolites from their naturally occurring, unlabeled counterparts. nih.gov Mass spectrometry, for instance, can differentiate molecules based on their mass-to-charge ratio, allowing for the detection of the increased mass resulting from the incorporated isotope. wikipedia.org Similarly, NMR spectroscopy can detect the unique nuclear spin properties of isotopes like ¹³C, providing detailed structural information about the metabolites and the precise location of the isotopic label. nih.gov

In a typical study investigating the metabolic fate of this compound, researchers would synthesize a labeled version of the compound. For example, the isobutyl side chain or specific carbons within the catechol ring could be enriched with ¹³C. This labeled this compound would then be introduced into the biological system of interest, such as a cell culture or an animal model. nih.gov Over time, samples would be collected and analyzed to identify and quantify the labeled metabolites that are formed.

The analysis of the isotopic patterns in the detected metabolites can reveal the specific metabolic reactions that have occurred. For instance, if a metabolite is found with the isotopic label still intact on the aromatic ring but with a modified side chain, it would indicate that the initial metabolic attack occurred on the isobutyl group. Conversely, if the label is incorporated into smaller molecules, it would suggest the breakdown of the catechol ring.

To illustrate the application of these techniques, consider a hypothetical study where ¹³C-labeled this compound is administered to a liver cell culture. The subsequent analysis of the cell lysate and culture medium might reveal the following labeled metabolites, providing clues to the metabolic pathways involved.

| Metabolite | Observed Mass Shift (vs. Unlabeled) | Inferred Metabolic Transformation |

|---|---|---|

| 4-Isobutyl-1-methoxy-2-hydroxybenzene | +1 Da (from ¹³C-methyl donor) | O-methylation |

| 4-Isobutyl-1,2-benzoquinone | No mass shift in the ring | Oxidation |

| 5-Isobutyl-2-hydroxymuconic semialdehyde | +6 Da (if ring is fully labeled) | Ring cleavage |

| This compound glucuronide | +176 Da (from glucuronic acid) | Glucuronidation |

| This compound sulfate (B86663) | +80 Da (from sulfate group) | Sulfation |

Furthermore, deuterium labeling can be employed to investigate specific enzymatic reactions, such as those involving hydroxylation or dehydrogenation. By replacing hydrogen atoms with deuterium at specific positions on the this compound molecule, researchers can gain insights into the mechanisms of these transformations. nih.gov

The data obtained from isotopic labeling studies are crucial for constructing a comprehensive map of the metabolic pathways of this compound. This information is fundamental for understanding its biological activity, potential toxicity, and clearance from the body.

| Labeled Substrate | Potential Labeled Metabolite | Analytical Technique | Research Finding |

|---|---|---|---|

| [1,2-²H₂]-4-Isobutylcatechol | [1-²H]-4-Isobutyl-1,2-benzoquinone | LC-MS/MS | Demonstrates the loss of one deuterium atom during oxidation, providing insight into the reaction mechanism. |

| [³H]-4-Isobutylcatechol | Tritiated water (³H₂O) | Scintillation Counting | Indicates metabolic activity at the labeled position through the release of tritium. |

Computational and Theoretical Studies of 4 Isobutylcatechol

Molecular Modeling and Docking Simulations of 4-Isobutylcatechol with Biological Targets

Molecular modeling and docking simulations are instrumental in visualizing and predicting how a small molecule like this compound might interact with biological macromolecules, particularly enzymes. These techniques provide a static or dynamic picture of the binding pose and affinity of a ligand within the active site of a protein.

Elucidation of Enzyme-Substrate Interactions in Catechol Degradation

The biodegradation of catechol and its derivatives is a critical environmental process, often initiated by dioxygenase enzymes. Molecular docking studies on enzymes like catechol 2,3-dioxygenase have been performed with a variety of substrates, including different hydrocarbons. nih.gov While specific docking studies with this compound are not extensively documented, the principles from studies with similar molecules, such as other alkylated catechols, can be applied. For instance, the docking of various substrates into the active site of catechol-2,3-dioxygenase from Burkholderia cepacia has been investigated using software like Autodock. nih.gov These simulations typically involve generating a grid box around the active site, often centered on a key catalytic atom like Fe2+, and then allowing the ligand to flexibly dock within this defined space. nih.gov

Such studies reveal the crucial amino acid residues involved in substrate binding and catalysis. For catechol 2,3-dioxygenases, the active site contains a ferrous iron atom coordinated by histidine and glutamate residues. rcsb.org The catechol substrate binds to this iron center, and the orientation of the substrate within the active site determines the efficiency and regioselectivity of the subsequent ring cleavage. In the case of this compound, the isobutyl group would likely influence its orientation within the active site, potentially impacting the rate of degradation compared to unsubstituted catechol.

Furthermore, studies on chimeric catechol 2,3-dioxygenases have shown improved activity against suicide inhibitors like 4-methylcatechol (B155104), a close structural analog of this compound. nih.gov These findings suggest that the interactions between the alkyl substituent and the enzyme's active site are critical for both catalytic activity and enzyme stability. Molecular modeling can help in understanding these interactions and in designing enzymes with enhanced capabilities for degrading alkylated catechols.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which in turn govern its reactivity. Methods like Density Functional Theory (DFT) are commonly employed to calculate various molecular descriptors.

Theoretical Prediction of Reaction Pathways and Transition States in Biotransformation

Quantum chemical methods can be used to predict the most likely pathways for the biotransformation of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding the kinetics of a reaction.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. wikipedia.orgnih.gov These models are built using calculated molecular descriptors and experimentally determined activities.

Predictive Modeling of Biochemical Activity and Environmental Fate Parameters

QSAR models can be developed to predict the biochemical activity and environmental fate of this compound and its derivatives. For instance, the toxicity of a compound is a critical parameter that can be predicted using QSAR. By building a model based on a dataset of related compounds with known toxicities, the potential toxicity of new or untested compounds can be estimated. nih.govnih.gov

Key molecular descriptors used in QSAR studies include physicochemical properties like hydrophobicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters. fiveable.me For alkylphenols, which are structurally related to this compound, QSAR models have been successfully used to predict their degradability, as measured by Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). nih.gov These models can help in assessing the environmental persistence of such compounds.

The general workflow for a QSAR study involves:

Data Set Collection: Assembling a set of molecules with known activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model to ensure its predictive power.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Describe the electronic properties and reactivity of the molecule. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relate to the size and shape of the molecule. |

| Hydrophobic | LogP, Water Solubility | Measure the hydrophobicity of the molecule, which influences its distribution in biological systems. |

| Topological | Connectivity Indices, Shape Indices | Numerical representations of the molecular structure and branching. |

Cheminformatics and Database Development for this compound Research Data

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. Publicly available chemical databases are essential resources for storing, retrieving, and analyzing data on chemical compounds.

For this compound, databases such as PubChem, ChEMBL, and ChemSpider can provide a wealth of information, including its chemical structure, physicochemical properties, and any available biological activity data. These databases are crucial for researchers as they serve as a starting point for computational studies. For example, the 3D structure of this compound can be retrieved from these databases to be used as input for molecular docking simulations or quantum chemical calculations.

Furthermore, these databases are instrumental in the development of QSAR models by providing large datasets of compounds with associated biological data. Researchers can query these databases for compounds structurally similar to this compound to build robust and predictive models. The development and maintenance of comprehensive and well-curated chemical databases are therefore vital for advancing computational and theoretical research on compounds like this compound.

Future Research Directions and Broader Implications of 4 Isobutylcatechol Research

Exploring Novel Enzymatic Activities for 4-Isobutylcatechol Transformation

The biotransformation of this compound is a critical step in the mineralization of 4-isobutylphenol (B1593399). While some enzymes involved in the degradation of alkylphenols and their catechol derivatives have been identified, a vast potential for discovering novel enzymatic activities remains. Future research should focus on identifying and characterizing new enzymes with high specificity and efficiency for this compound.

One area of exploration is the family of catechol 2,3-dioxygenases. Studies on Pseudomonas putida MT4 have shown that the BupB enzyme, a catechol 2,3-dioxygenase, exhibits broad substrate specificity for 4-n-alkylcatechols. nih.gov The kinetic parameters of this enzyme for various 4-alkylcatechols indicate a high affinity for these substrates. nih.gov Investigating the structural and functional diversity of these enzymes in other microorganisms could lead to the discovery of variants with enhanced activity towards branched-chain catechols like this compound.

Metagenomics, the study of genetic material recovered directly from environmental samples, offers a powerful tool for discovering novel enzymes without the need for culturing microorganisms. nih.govfrontiersin.org This approach can be used to screen diverse environments for genes encoding enzymes capable of transforming this compound. Functional metagenomics, in particular, allows for the identification of active enzymes from environmental DNA libraries. nih.gov A recent study successfully used this approach to isolate a novel oxygen-insensitive catechol 2,3-dioxygenase, highlighting the potential of this method. nih.gov

Furthermore, research into the mechanisms of extradiol dioxygenases, which cleave the aromatic ring of catechols, can provide insights into how these enzymes accommodate bulky substituents like the isobutyl group. researchgate.netresearchgate.netnih.govebi.ac.uk Understanding the active site architecture and the role of key amino acid residues will be crucial for the rational design and engineering of enzymes with improved catalytic properties for this compound.

The following table summarizes key enzyme classes and their potential relevance for this compound transformation:

| Enzyme Class | Substrate(s) | Potential Relevance for this compound |

| Catechol 2,3-dioxygenases | Catechol, 4-methylcatechol (B155104), 4-n-butylcatechol, 4-n-hexylcatechol, 4-n-heptylcatechol, 4-n-nonylcatechol | High potential due to demonstrated activity on other 4-alkylcatechols. nih.gov |

| Phenol (B47542) Hydroxylases | Alkylphenols | Involved in the initial conversion of 4-isobutylphenol to this compound. nih.gov |

| Alkylphenol Monooxygenases | Alkylphenols | An alternative enzyme for the initial hydroxylation step. frontiersin.org |

| Catechol 1,2-dioxygenases | Catechols, Substituted catechols | Represents the ortho-cleavage pathway, an alternative degradation route. nih.govresearchgate.net |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Pathway Discovery

A comprehensive understanding of the metabolic pathways involved in this compound degradation requires a systems-level approach. The integration of omics technologies—genomics, proteomics, and metabolomics—can provide a holistic view of the cellular processes at the DNA, protein, and metabolite levels.

Genomics and Metagenomics can identify the genes and gene clusters responsible for the degradation of 4-isobutylphenol and this compound. frontiersin.orgnih.govresearchgate.netmdpi.com By sequencing the genomes of bacteria capable of degrading these compounds, researchers can pinpoint the genes encoding the relevant enzymes and regulatory proteins. Metagenomic analysis of microbial communities from contaminated sites can reveal the diversity of degradation pathways and identify key microbial players. nih.govresearchgate.netmdpi.comnih.gov

Proteomics allows for the identification and quantification of proteins expressed under specific conditions. By comparing the proteomes of bacteria grown in the presence and absence of 4-isobutylphenol or this compound, it is possible to identify the enzymes that are upregulated during the degradation process. This approach can confirm the functional roles of genes identified through genomics and may uncover previously unknown enzymes involved in the pathway.

Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. By tracking the changes in the metabolome of a microbial culture during the degradation of 4-isobutylphenol, researchers can identify this compound and other downstream intermediates. This provides direct evidence for the proposed degradation pathway and can help to elucidate the complete metabolic network.

An integrated meta-omics approach, combining these different technologies, has been successfully used to unravel the synergistic interactions within a microbial community degrading bisphenol A (BPA). nih.gov A similar strategy could be applied to study the microbial consortia involved in 4-isobutylphenol degradation, providing a deeper understanding of the metabolic interplay between different species.

Development of Sustainable Biocatalytic Processes Involving this compound as an Intermediate

Research into the microbial metabolism of this compound can pave the way for the development of sustainable biocatalytic processes. Biocatalysis, the use of enzymes and whole cells to perform chemical transformations, is a cornerstone of green chemistry, offering environmentally friendly alternatives to traditional chemical synthesis. chemistryjournals.netresearchgate.netitrcweb.orgsynthiaonline.com

This compound and other substituted catechols can be valuable building blocks for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. wur.nlepa.govimperial.ac.uk For instance, catechols are precursors for flavors like vanillin (B372448) and pharmaceuticals such as L-DOPA. epa.gov By harnessing the enzymes that produce this compound from readily available starting materials like 4-isobutylphenol, it may be possible to develop biocatalytic routes to novel specialty chemicals.

The development of such processes would align with the principles of a circular economy and a bio-based industry, where renewable resources are used to produce valuable products. imperial.ac.uk The advantages of using biocatalysis for the production of fine chemicals include: chemistryjournals.netnih.gov

High selectivity: Enzymes can catalyze reactions with high regio- and stereoselectivity, leading to purer products and less waste.

Mild reaction conditions: Biocatalytic reactions are typically carried out in water at ambient temperature and pressure, reducing energy consumption and the need for harsh solvents.

Reduced environmental impact: The use of biodegradable catalysts (enzymes) and renewable feedstocks minimizes the environmental footprint of chemical production.

Future research in this area should focus on enzyme discovery and engineering to improve the efficiency and stability of biocatalysts for this compound production. Additionally, process optimization, including reactor design and downstream processing, will be crucial for the industrial implementation of these biocatalytic routes. acs.org

Contribution of this compound Research to Fundamental Understanding of Aromatic Compound Degradation

The study of this compound metabolism contributes significantly to our fundamental understanding of how microorganisms degrade aromatic compounds. Aromatic compounds are widespread in nature and are also major environmental pollutants. nih.govscielo.br Microbes have evolved diverse and complex pathways to break down these molecules, and catechols are common central intermediates in these pathways. researchgate.netnih.govscielo.br

By elucidating the degradation pathway of this compound, researchers can gain insights into:

Enzyme specificity and evolution: How do enzymes adapt to accommodate different substituents on the aromatic ring? Studying the enzymes that act on this compound, with its branched alkyl group, can reveal the molecular basis of substrate specificity and provide clues about the evolutionary processes that shape metabolic pathways.

Metabolic regulation: How are the genes for aromatic degradation pathways regulated in response to the presence of specific substrates? Understanding the regulatory networks that control the expression of genes involved in this compound metabolism can provide a more complete picture of cellular responses to environmental cues.

Microbial community dynamics: How do different microbial species interact to degrade complex mixtures of aromatic compounds? As 4-isobutylphenol can be part of mixed waste streams, studying its degradation in microbial consortia can shed light on the principles of metabolic cooperation and competition in natural and engineered environments.

The degradation of substituted catechols can proceed through different ring-cleavage mechanisms, primarily the ortho and meta pathways. researchgate.netresearchgate.net Investigating which pathway is utilized for this compound and the factors that determine this choice will add to the broader knowledge of aromatic catabolism. frontiersin.orgnih.gov This fundamental knowledge is essential for developing effective bioremediation strategies for a wide range of aromatic pollutants and for the rational design of microbial cell factories for the production of valuable chemicals from aromatic feedstocks.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 4-isobutylcatechol, and how can researchers validate the purity of the synthesized compound?

- Methodological Answer :

- Synthesis Validation : Follow protocols from peer-reviewed journals using databases like SciFinder or Reaxys to confirm novelty or prior synthesis methods . For known compounds, cross-check melting points, NMR (¹H/¹³C), and HPLC retention times against literature data. Include detailed experimental steps (e.g., solvent systems, catalysts) in the main manuscript or supplementary materials to ensure reproducibility .

- Purity Assessment : Use TLC (thin-layer chromatography) with multiple solvent systems and quantitative HPLC analysis (e.g., ≥95% purity threshold). Report retention times, column specifications, and detection wavelengths .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- Structural Confirmation : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) with IR spectroscopy to identify hydroxyl (-OH) and aromatic proton signatures. For advanced confirmation, employ high-resolution mass spectrometry (HRMS) .

- Functional Analysis : Use UV-Vis spectroscopy to study catechol’s redox behavior (e.g., λmax at 280 nm for catechol derivatives) and cyclic voltammetry to assess electron-transfer properties .

Q. How can researchers design initial bioactivity screens for this compound?

- Methodological Answer :

- In Vitro Assays : Prioritize enzyme inhibition studies (e.g., tyrosinase or COX-2) using standardized protocols (e.g., IC50 determination via spectrophotometry). Include positive controls (e.g., kojic acid for tyrosinase) and triplicate measurements to ensure statistical validity .

- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1–100 µM) and non-linear regression models to calculate efficacy metrics .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically analyzed?

- Methodological Answer :

- Systematic Review Framework : Apply PRISMA guidelines to identify, screen, and synthesize conflicting evidence . Use meta-analysis tools (e.g., RevMan) to pool data, assess heterogeneity (I² statistic), and adjust for variables like assay conditions or solvent effects .

- Bias Assessment : Evaluate study quality via risk-of-bias tools (e.g., Cochrane ROB 2.0) to identify methodological inconsistencies (e.g., unblinded assays) .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can identify optimal conditions for catechol protection/deprotection steps .

- Process Monitoring : Employ in situ FTIR or GC-MS to track intermediate formation and adjust reaction parameters in real time .

Q. How can mechanistic studies elucidate this compound’s role in redox-mediated biological pathways?

- Methodological Answer :

- Kinetic Studies : Measure reaction rates with substrates (e.g., NADPH oxidation) using stopped-flow spectroscopy. Derive rate constants (kcat/KM) and compare to known redox agents .

- Computational Modeling : Perform DFT (density functional theory) calculations to map electron-transfer pathways or molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound?

- Methodological Answer :

- Non-linear Regression : Fit sigmoidal models (e.g., log-logistic) to determine LD50 or LC50 values. Use software like GraphPad Prism for EC50 calculations with 95% confidence intervals .

- Multivariate Analysis : Apply PCA (principal component analysis) to separate toxicity effects from confounding variables (e.g., solvent cytotoxicity) .

Data Presentation and Reproducibility

Q. How should researchers present contradictory spectral data (e.g., NMR shifts) for this compound in supplementary materials?

- Methodological Answer :

- Structured Tables : Compare observed vs. literature chemical shifts (δ in ppm) with solvent annotations. Highlight discrepancies ≥0.1 ppm and discuss potential causes (e.g., pH differences) .

- Raw Data Archiving : Deposit NMR/FID files in public repositories (e.g., Zenodo) with DOIs for independent verification .

Q. What guidelines ensure ethical reporting of this compound’s in vivo effects?

- Methodological Answer :

- ARRIVE Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, detailing sample sizes, randomization, and welfare protocols .

- Institutional Review : Obtain ethics committee approval (e.g., IACUC) and include approval ID in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.